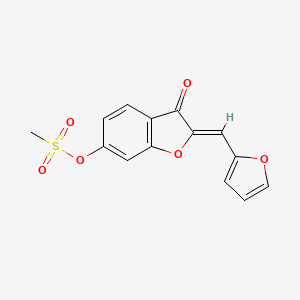

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, also known as FDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FDM is a sulfonate ester that is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Studies

High Yield Synthesis of Furylmethane Derivatives : Research demonstrates the effective production of tri(furyl)methane derivatives from furfural and furan using an acidic aqueous phase with –SO3H functionalized ionic liquids. This approach yields higher efficiency and suppresses polymer formation, leading to increased product yield (Shinde & Rode, 2017).

Synthesis of Methanesulfonohydrazides : A study focusing on the creation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a three-component reaction involving sulfur dioxide insertion demonstrates a significant advance in chemical synthesis processes (An, Zheng, & Wu, 2014).

Benzofuran Derivatives Synthesis : The preparation of 1,2-benzisoxazole-3-methanesulfonates and sultone oximes highlights the importance of this chemical in synthesizing intermediates for pharmaceutical applications, such as anticonvulsant drugs (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007).

Pharmacological and Chemical Properties

Potential Inhibitors of Angiogenesis : Research into 3-(azolylmethylene)-2,3-dihydrobenzo[b]furan-2-ones suggests these compounds could serve as potential inhibitors of angiogenesis, which is vital for developing treatments for various diseases, including cancer (Braud et al., 2003).

Fire-Safe Epoxy Thermosets : A furfural-based flame retardant synthesized for epoxy resins demonstrates the diverse industrial applications of derivatives of furan compounds (Xie, Huang, Tang, Liu, & Zhao, 2020).

Reactions for Pyran Derivatives Synthesis : Studies on 3-oxo-2,3-dihydrobenzofuran reactions with various compounds for the synthesis of pyran derivatives highlight the versatility of this chemical in creating diverse chemical structures (Mérour & Cossais, 1991).

Conversion to Benzoic Acid : Exploring the Diels-Alder and dehydration reactions of biomass-derived furan for synthesizing benzoic acid underscores the compound's role in green chemistry and sustainable processes (Mahmoud, Yu, Gorte, & Lobo, 2015).

Chemical Transformations in Acidic Environments : Research on dihydro-2,3 benzo-b furans’ rearrangements in acidic media to access benzo-b furans and 2h-benzo-b pyrans expands understanding of the compound's behavior under different chemical conditions (David, Sauleau, & Sauleau, 1988).

Inhibition of Microbial Quorum Sensing : The synthesis of bromomethylene furan-2(5H)-ones and their potential in inhibiting microbial quorum sensing highlights an important biological application of furan derivatives (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

High Molecular Weight Polybenzoxazoles Synthesis : Studies on the synthesis of high molecular weight polybenzoxazoles using PPA and their hydrolytic stability in acidic conditions reveal the compound's significance in polymer science (Kim, Einsla, Tchatchoua, & Mcgrath, 2005).

Propiedades

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c1-21(16,17)20-10-4-5-11-12(8-10)19-13(14(11)15)7-9-3-2-6-18-9/h2-8H,1H3/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBPAZKXCDFJGN-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2476302.png)

![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)

![2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2476315.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate](/img/structure/B2476316.png)